molecular formula C4H11NO2S B6148265 N-propylmethanesulfonamide CAS No. 74734-30-8

N-propylmethanesulfonamide

Cat. No.: B6148265
CAS No.: 74734-30-8
M. Wt: 137.2
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Description

N-propylmethanesulfonamide is an organosulfur compound with the molecular formula C₄H₁₁NO₂S It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl functional group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions: N-propylmethanesulfonamide can be synthesized through the reaction of propylamine with methanesulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:

CH3SO2Cl+C3H7NH2CH3SO2NHC3H7+HCl\text{CH}_3\text{SO}_2\text{Cl} + \text{C}_3\text{H}_7\text{NH}_2 \rightarrow \text{CH}_3\text{SO}_2\text{NH}\text{C}_3\text{H}_7 + \text{HCl} CH3​SO2​Cl+C3​H7​NH2​→CH3​SO2​NHC3​H7​+HCl

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: N-propylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert it to corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkoxides and thiolates can be employed.

Major Products:

    Oxidation: Methanesulfonic acid derivatives.

    Reduction: Propylamine.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-propylmethanesulfonamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe in studying enzyme mechanisms and protein interactions.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-propylmethanesulfonamide involves its interaction with biological targets such as enzymes. It can act as an inhibitor by mimicking the natural substrate of the enzyme, thereby blocking its activity. The sulfonamide group is crucial for binding to the active site of the enzyme, disrupting its normal function.

Comparison with Similar Compounds

  • Methanesulfonamide
  • Ethylmethanesulfonamide
  • Butylmethanesulfonamide

Comparison: N-propylmethanesulfonamide is unique due to its specific alkyl chain length, which influences its physical and chemical properties. Compared to methanesulfonamide and ethylmethanesulfonamide, it has a longer alkyl chain, which can affect its solubility and reactivity. Butylmethanesulfonamide, with an even longer chain, may exhibit different properties in terms of hydrophobicity and steric effects.

Properties

CAS No.

74734-30-8

Molecular Formula

C4H11NO2S

Molecular Weight

137.2

Purity

95

Origin of Product

United States

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